![molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8](/img/structure/B2586503.png)
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .
Molecular Structure Analysis
The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .Scientific Research Applications
Phosphodiesterase Inhibition and Anti-inflammatory Activity
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and its derivatives have been explored for their potential as selective phosphodiesterase (PDE4) inhibitors. These compounds show significant inhibitory activity against PDE4, a key enzyme involved in inflammatory processes. The N-adamantan-2-yl analogue has exhibited potent inhibition, making it a candidate for anti-inflammatory applications. Additionally, these compounds have demonstrated in vivo anti-inflammatory activities, particularly effective in suppressing mouse ear edema formation induced by arachidonic acid, highlighting their potential as anti-inflammatory agents (Van der Mey et al., 2002).
Antimicrobial Properties
Another significant application of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone derivatives is in the realm of antimicrobial agents. These compounds have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi. Studies have found that certain derivatives show activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, suggesting their potential as broad-spectrum antimicrobial agents. Derivatives with a 1,3,4-thiadiazole ring have generally shown higher activity, particularly against B. subtilis and fungi (Önkol et al., 2008).
Synthesis of Biologically Active Derivatives
Research into 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone has also focused on the synthesis of novel derivatives with potential anticancer activity. By starting with amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, a series of biologically active phthalazinone derivatives have been synthesized. These efforts underline the chemical versatility of the phthalazinone core and its utility in generating compounds with varied biological activities (Rayes et al., 2019).
Polymer Synthesis and Applications
Beyond pharmaceutical applications, 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone and related compounds have been utilized in the synthesis of novel polymers. These polymers, incorporating phthalazinone units, exhibit outstanding thermal properties and are soluble in common organic solvents. The incorporation of the phthalazinone moiety into polymer chains has led to materials with high glass-transition temperatures and excellent stability, making them suitable for various industrial applications (Cheng et al., 2007).
Future Directions
Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
properties
IUPAC Name |
4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKLUAEKHQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

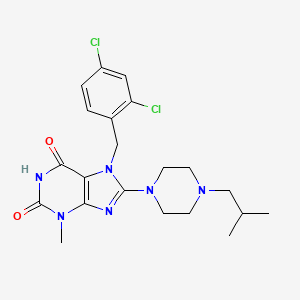
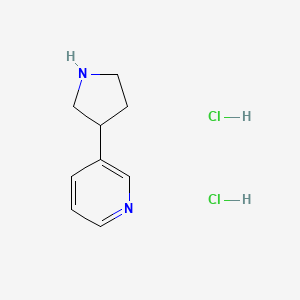

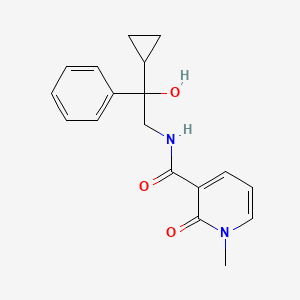
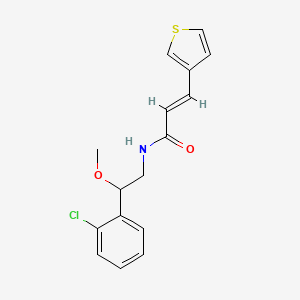
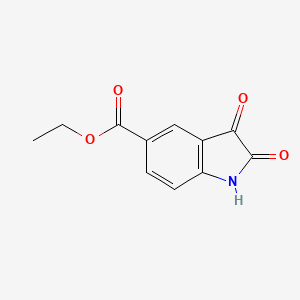
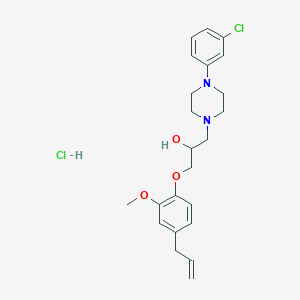
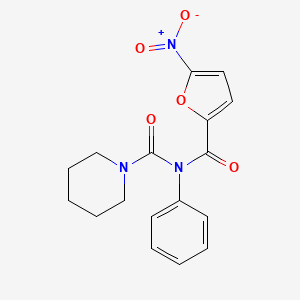
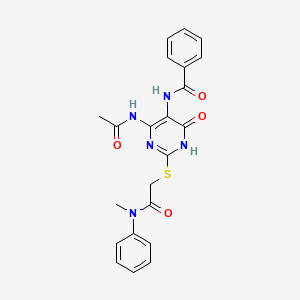
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2586437.png)
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
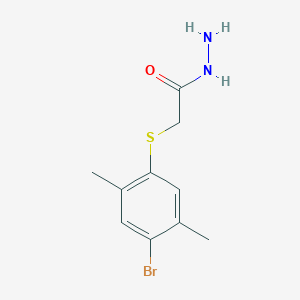
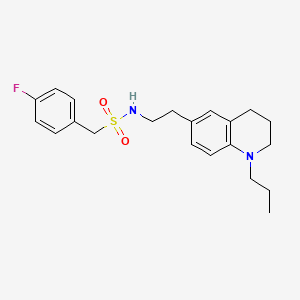
![(2-Ethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2586442.png)